REACTION_CXSMILES
|
[F-:1].[Cs+].Cl[CH2:4][S:5][C:6]1[CH:11]=[CH:10][C:9]([CH3:12])=[CH:8][CH:7]=1>C(#N)C>[F:1][CH2:4][S:5][C:6]1[CH:11]=[CH:10][C:9]([CH3:12])=[CH:8][CH:7]=1 |f:0.1|
|
Name
|
|
Quantity
|
149.55 g
|
Type
|
reactant
|
Smiles
|
[F-].[Cs+]
|
Name
|
PEG400
|
Quantity
|
90 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
540 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
102.68 g
|
Type
|
reactant
|
Smiles
|
ClCSC1=CC=C(C=C1)C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred a few minute under an argon atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
acetonitrile (90 mL) was removed by distillation
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at a temperature between 80° C. and 85° C. until the reaction
|
Type
|
CUSTOM
|
Details
|
The suspension formed
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
DISTILLATION
|
Details
|
The crude product was purified by distillation
|
Name
|
|
Type
|
product
|
Smiles
|
FCSC1=CC=C(C=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 52.09 g | |
YIELD: PERCENTYIELD | 68% | |
YIELD: CALCULATEDPERCENTYIELD | 67.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |